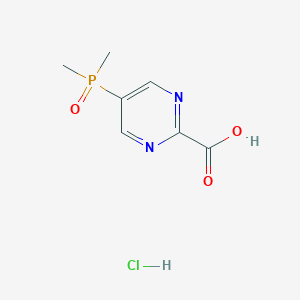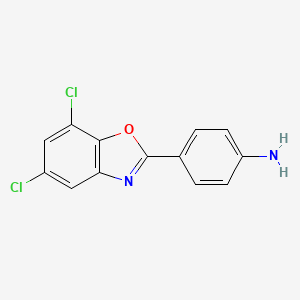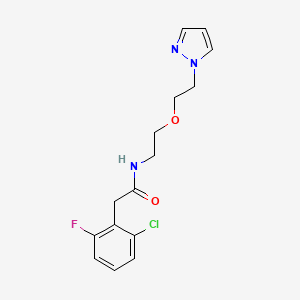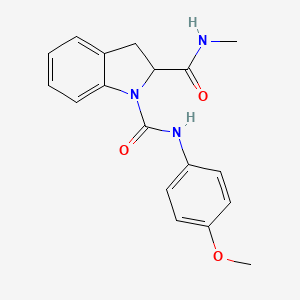
5-Dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-Dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride, is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their significance in biological systems as they are part of the structure of nucleotides, the basic building blocks of DNA and RNA. The presence of the dimethylphosphoryl group and carboxylic acid functionality suggests potential reactivity and utility in chemical synthesis, as well as possible biological activity.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-(2-haloethyl)pyrimidine derivatives involves the introduction of halogen atoms into the C-5 side chain by reacting 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid and phosphoryl chloride . Similarly, the synthesis of 5-pyrimidylboronic acid derivatives is achieved through lithium-halogen exchange reactions followed by reaction with triisopropylborate . These methods demonstrate the versatility of pyrimidine chemistry and the ability to introduce various functional groups, which could be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of an intermediate in the synthesis of 5-(2-haloethyl)pyrimidines was determined by X-ray crystal structure analysis, revealing a molecule that deviates slightly from planarity and forms one-dimensional chains through hydrogen bonding . The crystal structures of other pyrimidine derivatives, such as 4,6-bis(5-pyrimidyl)pyrimidine and 4,6-bis(2-methoxy-5-pyridyl)pyrimidine, have also been reported, providing insights into the orientation of substituents and the overall geometry of the molecules .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, Suzuki cross-coupling reactions have been employed to yield heteroarylpyrimidines, demonstrating the potential for creating complex aromatic systems . Additionally, reactions with dinucleophiles have been used to synthesize substituted 5-pyrimidinecarboxylates, which can be hydrolyzed and converted into pyrimidinamines and other derivatives . These reactions highlight the reactivity of the pyrimidine ring and its ability to form diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents attached to the ring. For example, the introduction of halogen atoms can influence the compound's reactivity and interactions with other molecules, as seen in the formation of hydrogen-bonded chains and cage-like structures in cocrystals . The presence of a dimethylphosphoryl group and carboxylic acid in this compound would likely contribute to its solubility, acidity, and potential for forming salts and esters. These properties are crucial for the compound's application in chemical synthesis and possibly in pharmaceuticals, where solubility and reactivity play a significant role in drug design and delivery.
Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Scientific Research
Pyrimidine derivatives have garnered attention for their diverse applications in medicinal chemistry and drug development, including antiviral, anticancer, and antimicrobial activities. For instance, the synthesis of ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates showcases the interest in modifying pyrimidine rings to explore biological activity and therapeutic potential (Dorigo et al., 1996). These compounds have been tested in various biological assays, revealing their potential as cardiotonic agents, further emphasizing the relevance of pyrimidine modifications in developing new therapeutics.
Propiedades
IUPAC Name |
5-dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N2O3P.ClH/c1-13(2,12)5-3-8-6(7(10)11)9-4-5;/h3-4H,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPNZUUEULHTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(N=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2H-1,3-benzodioxole-5-amido)-2-fluorophenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2517758.png)
![3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride](/img/structure/B2517759.png)

![N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine](/img/structure/B2517763.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2517766.png)
![3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2517767.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2517770.png)
![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2517771.png)



